2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine 2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19814927
InChI: InChI=1S/C7H8N4/c1-2-8-6(9-3-1)7-10-4-5-11-7/h1-3H,4-5H2,(H,10,11)
SMILES:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine

CAS No.:

Cat. No.: VC19814927

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine -

Specification

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine
Standard InChI InChI=1S/C7H8N4/c1-2-8-6(9-3-1)7-10-4-5-11-7/h1-3H,4-5H2,(H,10,11)
Standard InChI Key SLQGAFBHWWCSRD-UHFFFAOYSA-N
Canonical SMILES C1CN=C(N1)C2=NC=CC=N2

Introduction

Structural and Crystallographic Characterization

Molecular Geometry and Bonding

The title compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 10.0057 Å, b = 7.9828 Å, and c = 17.6199 Å, forming a lattice volume of 1407.4 ų . The pyridine and imidazoline rings exhibit a slight torsional deviation, with a dihedral angle of 7.96° between their planes . Bond lengths and angles align with standard values for analogous imidazoline derivatives, such as N–C distances of 1.32–1.38 Å and C–N–C angles of 106–112° . Notably, the pyridine nitrogen (N3) resides 2.70 Å from a hydrogen atom on the imidazoline ring (H1), a distance shorter than the sum of their van der Waals radii (2.75 Å), suggesting a weak intramolecular interaction .

Table 1: Selected Crystallographic Data for 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine

ParameterValue
Crystal systemOrthorhombic
Space groupPbca
a (Å)10.0057 (8)
b (Å)7.9828 (7)
c (Å)17.6199 (14)
Volume (ų)1407.4 (2)
Z8
Density (g/cm³)1.389
Radiation typeMo Kα (λ = 0.71073 Å)

Intermolecular Interactions

The crystal packing is stabilized by a combination of N–H···N hydrogen bonds, C–H···π interactions, and π–π stacking. Chains of molecules propagate along the a-axis via N1–H1N···N3 hydrogen bonds (N···N distance: 2.873 Å) . Additionally, C–H···π interactions involve the pyridine ring centroid (Cg1) and a hydrogen atom from the imidazoline ring (C2–H3), with a centroid–H distance of 2.85 Å . Parallel-displaced π–π interactions between adjacent pyridine rings further contribute to lattice stability, with a centroid-to-centroid separation of 3.853 Å .

Synthesis and Purification

Synthetic Route

The compound is synthesized via a modified Stibrany protocol, where 2-cyanopyridine (10 mmol) reacts with excess ethylenediamine (40 mmol) under reflux conditions . The reaction proceeds through nucleophilic addition of the diamine to the nitrile group, followed by cyclization to form the imidazoline ring. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanolic solution at room temperature .

Spectroscopic Characterization

While the provided sources lack detailed spectroscopic data, analogous imidazoline derivatives exhibit characteristic IR absorptions at 3200–3400 cm⁻¹ (N–H stretch) and 1600–1650 cm⁻¹ (C=N stretch) . Mass spectral analysis of the title compound would likely show a molecular ion peak at m/z 147.08 (calculated for C₈H₉N₃) .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound demonstrates a melting point of 104–105°C and a boiling point of 277.8±32.0°C at atmospheric pressure . Its density of 1.2±0.1 g/cm³ aligns with values typical for heteroaromatic solids . The flash point of 121.8±25.1°C indicates moderate flammability, necessitating careful handling under high-temperature conditions .

Table 2: Key Physicochemical Properties

PropertyValue
Molecular formulaC₈H₉N₃
Molecular weight147.18 g/mol
Melting point104–105°C
Boiling point277.8±32.0°C
Density1.2±0.1 g/cm³
Flash point121.8±25.1°C
Vapor pressure0.0±0.6 mmHg (25°C)

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